3-(bromomethyl)cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers
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Overview
Description
3-(bromomethyl)cyclobutan-1-aminehydrochloride, Mixture of diastereomers, is a chemical compound with the molecular formula C5H11BrClN and a molecular weight of 200.5045 . This compound is used in various scientific research applications, including drug discovery, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)cyclobutan-1-aminehydrochloride typically involves the bromination of cyclobutan-1-amine followed by the formation of the hydrochloride salt. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
3-(bromomethyl)cyclobutan-1-aminehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amine group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclobutan-1-amines, while oxidation and reduction reactions can modify the amine group .
Scientific Research Applications
3-(bromomethyl)cyclobutan-1-aminehydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)cyclobutan-1-aminehydrochloride involves its interaction with molecular targets through its bromomethyl and amine groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-(chloromethyl)cyclobutan-1-aminehydrochloride
- 3-(iodomethyl)cyclobutan-1-aminehydrochloride
- 3-(methyl)cyclobutan-1-aminehydrochloride
Uniqueness
3-(bromomethyl)cyclobutan-1-aminehydrochloride is unique due to its bromomethyl group, which imparts specific reactivity and properties that differ from its chloro, iodo, and methyl analogs. This uniqueness makes it valuable for specific applications in organic synthesis and scientific research .
Properties
Molecular Formula |
C5H11BrClN |
---|---|
Molecular Weight |
200.50 g/mol |
IUPAC Name |
3-(bromomethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H10BrN.ClH/c6-3-4-1-5(7)2-4;/h4-5H,1-3,7H2;1H |
InChI Key |
HLIOAZYMLCTVTG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1N)CBr.Cl |
Origin of Product |
United States |
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